

"Glyoxal bis(diallyl acetal) chemical properties and structure"

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Compound of Interest

Compound Name: Glyoxal bis(diallyl acetal)

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An In-depth Technical Guide to **Glyoxal bis(diallyl acetal)**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxal bis(diallyl acetal), also known as 1,1,2,2-tetrakis(allyloxy)ethane, is a versatile chemical compound with significant potential in polymer chemistry and organic synthesis. Its structure, featuring four allyl groups, makes it an effective cross-linking agent and a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and known applications, with a focus on presenting available technical data and outlining relevant experimental methodologies.

Chemical Structure and Identification

Glyoxal bis(diallyl acetal) is structurally characterized by a central ethane backbone with two geminal di(allyloxy) groups.

- IUPAC Name: 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene[1][2]
- Synonyms: 1,1,2,2-Tetrakis(allyloxy)ethane, Tetraallyloxyethane[3][4]
- CAS Number: 16646-44-9[1][5][6][7]
- Molecular Formula: C₁₄H₂₂O₄[1][5][6][8]

- Molecular Weight: 254.32 g/mol [1][5][6][7][8]
- Chemical Structure:
- SMILES String: C=CCOC(OCC=C)C(OCC=C)OCC=C [5][7]
- InChI Key: BXAAQNFGSQKPDZ-UHFFFAOYSA-N [1][5][7]

Physicochemical Properties

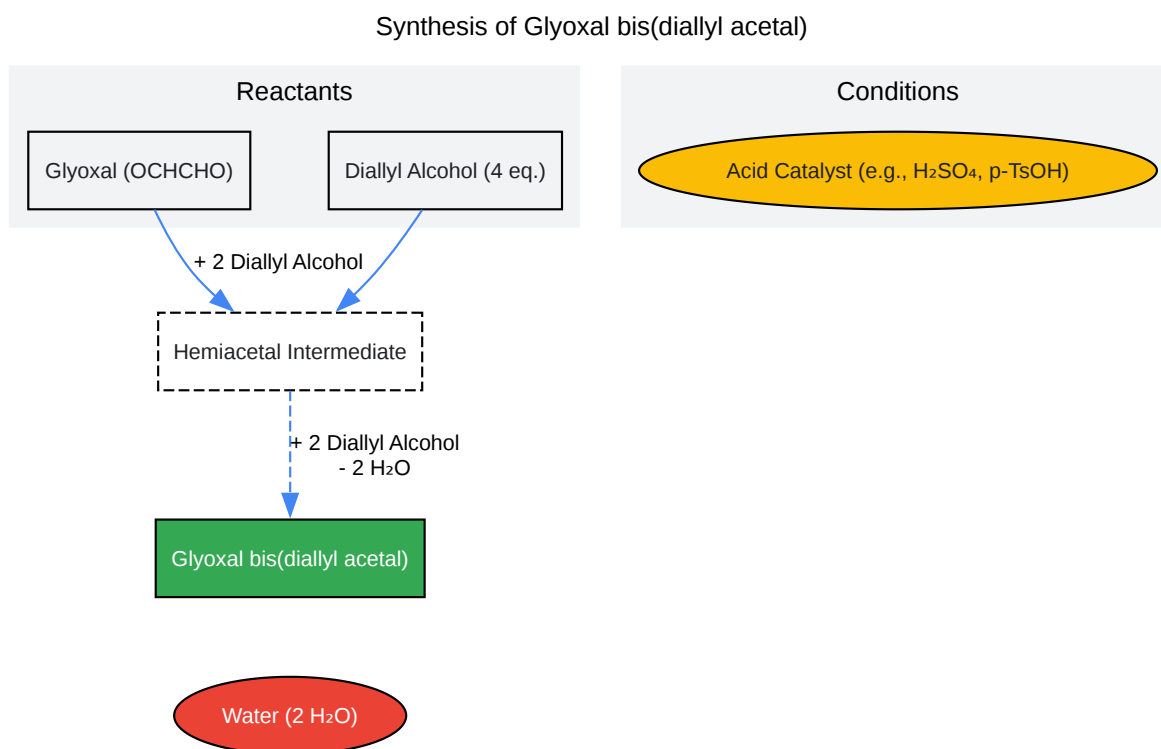
The following table summarizes the key physicochemical properties of **Glyoxal bis(diallyl acetal)**. The data is primarily sourced from chemical suppliers and databases.

Property	Value	Reference
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	155-160 °C at 25 mmHg	[1][5][6][7]
Density	1.001 g/mL at 25 °C	[1][5][6][7]
Refractive Index (n _{20/D})	1.4556	[1][5][7]
Flash Point	113 °C (235.4 °F) - closed cup	[5][7]
Purity	> 90.0 % (GC)	[1]

Synthesis

Glyoxal bis(diallyl acetal) is synthesized via the acid-catalyzed acetalization of glyoxal with diallyl alcohol. This reaction involves the nucleophilic addition of four equivalents of diallyl alcohol to the two carbonyl groups of glyoxal.

Logical Relationship: Synthesis Pathway



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Caption: Acid-catalyzed synthesis of **Glyoxal bis(diallyl acetal)**.

Experimental Protocol (General)

While a specific, detailed protocol for **Glyoxal bis(diallyl acetal)** is not readily available in the reviewed literature, a general procedure can be adapted from methods for preparing other glyoxal diacetals.[9][10] The following is a representative, generalized protocol.

Materials:

- Glyoxal (40% aqueous solution)
- Diallyl alcohol
- Anhydrous solvent (e.g., toluene or cyclohexane for azeotropic water removal)

- Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic ion-exchange resin)
- Anhydrous sodium sulfate or magnesium sulfate
- Sodium bicarbonate solution (saturated)

Procedure:

- **Reaction Setup:** A reaction flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. The flask is charged with a 40% aqueous solution of glyoxal and an excess of diallyl alcohol (a molar ratio of at least 15:1 alcohol to glyoxal is suggested for similar reactions).[9] The anhydrous solvent is added to facilitate azeotropic removal of water.
- **Catalyst Addition:** A catalytic amount of the acid catalyst is added to the reaction mixture.
- **Reaction:** The mixture is heated to reflux. Water is continuously removed from the reaction via the Dean-Stark trap. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed or the reaction reaches equilibrium.
- **Work-up:** The reaction mixture is cooled to room temperature. The acid catalyst is neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield **Glyoxal bis(diallyl acetal)**.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **Glyoxal bis(diallyl acetal)** is not widely available in the public domain. However, the expected spectral features can be predicted based on its structure.

- **¹H NMR:** Expected signals would include multiplets for the vinyl protons (=CH- and =CH₂), a multiplet for the methine protons (-O-CH-O-), and a doublet for the allylic methylene protons (-O-CH₂-).

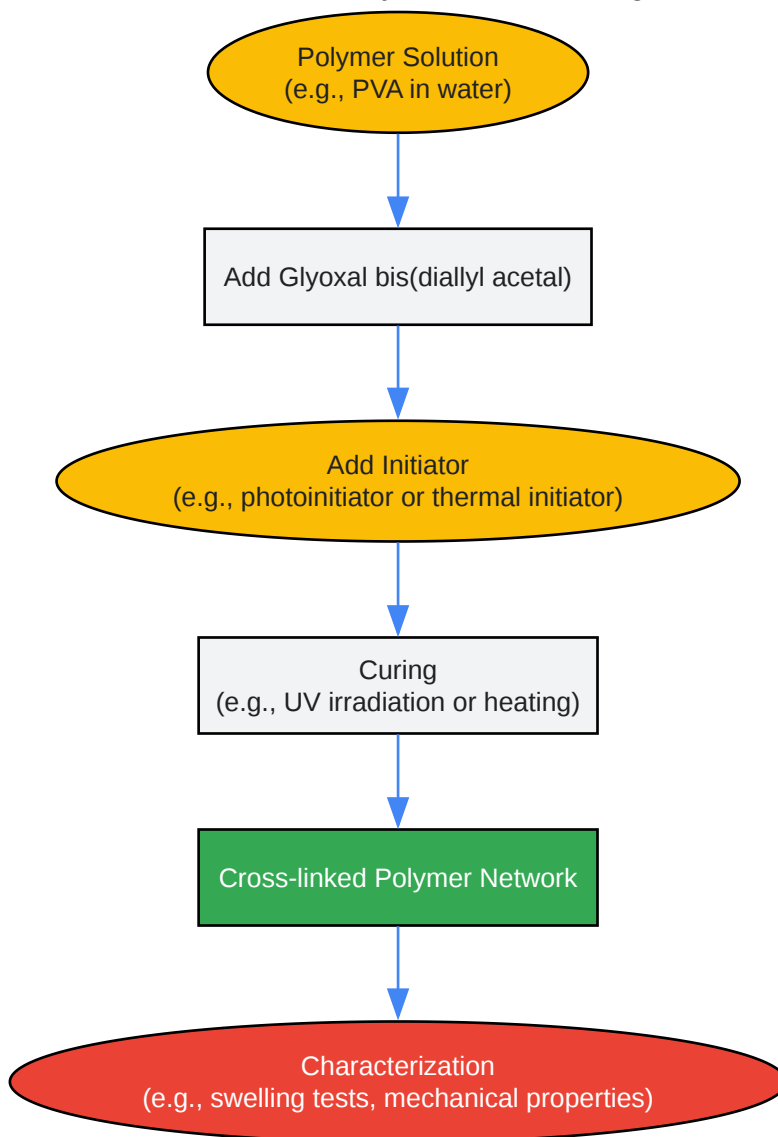
- ^{13}C NMR: Expected signals would include peaks in the alkene region for the vinyl carbons, a peak for the acetal carbon (-O-CH-O-), and a peak for the allylic methylene carbon. Acetal carbons typically appear in the 90-100 ppm range.
- IR Spectroscopy: Key absorption bands would be expected for C=C stretching of the allyl groups, C-H stretching (alkene and alkane), and strong C-O stretching of the acetal linkages.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ at $m/z = 254.32$ would be expected. Fragmentation would likely involve the loss of allyloxy groups.

Applications and Reactivity

Glyoxal bis(diallyl acetal) is primarily used as a cross-linking agent in polymer chemistry.^[4] The four terminal allyl groups can participate in polymerization reactions, such as thiol-ene reactions or free-radical polymerization, to form a cross-linked network. This is particularly useful for modifying polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose.

Experimental Workflow: Polymer Cross-linking

Workflow for Polymer Cross-linking



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Caption: General workflow for cross-linking a polymer with **Glyoxal bis(diallyl acetal)**.

Safety and Handling

Glyoxal bis(diallyl acetal) is classified as harmful if swallowed or in contact with skin.[5][7][8]

- GHS Pictogram: GHS07 (Exclamation mark)[5][7]
- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin)[5][7]

- Precautionary Statements: P264, P280, P301 + P312, P302 + P352 + P312, P362 + P364, P501[5][7]
- Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended. Work should be conducted in a well-ventilated area or a fume hood. [5][7]

Conclusion

Glyoxal bis(diallyl acetal) is a chemical intermediate with established utility as a cross-linking agent. While detailed characterization and specific synthetic protocols are not extensively documented in publicly accessible literature, its fundamental properties and general synthesis are understood. This guide provides a consolidated resource for researchers interested in the application and study of this compound, forming a basis for further investigation and development.

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